GLP-1R agonist 22

GLP-1 receptor agonism cAMP accumulation In vitro pharmacology

Standard small-molecule GLP-1R agonists exhibit heterogeneous potency and bias profiles, confounding direct comparisons. GLP-1R agonist 22 (Compound I-135) offers a precisely characterized alternative with exceptional in vitro potency. - **Ultra-high potency:** EC50 = 0.0165 nM (cAMP accumulation), enabling assay miniaturization and reduced off-target risk. - **Defined pharmacology:** Non-peptide, orally suitable scaffold distinct from danuglipron/orforglipron; ideal for biased signaling reference studies. - **Research-grade supply:** Shipped with verified analytical data; intended for laboratory R&D only.

Molecular Formula C30H27ClFN5O4
Molecular Weight 576.0 g/mol
Cat. No. B12362317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1R agonist 22
Molecular FormulaC30H27ClFN5O4
Molecular Weight576.0 g/mol
Structural Identifiers
SMILESCC1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3CC5CCO5)C=C(C=C4)C(=O)O)C#N)OCC6=C(C=C(C=C6)Cl)F
InChIInChI=1S/C30H27ClFN5O4/c1-17-28-18(10-21(13-33)29(35-28)41-16-20-2-4-22(31)12-24(20)32)6-8-36(17)15-27-34-25-5-3-19(30(38)39)11-26(25)37(27)14-23-7-9-40-23/h2-5,10-12,17,23H,6-9,14-16H2,1H3,(H,38,39)/t17-,23-/m0/s1
InChIKeyXBNJEIHCAUXOSI-SBUREZEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GLP-1R Agonist 22 Overview


GLP-1R agonist 22 (also designated Compound I-135) is a synthetic small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R) . It belongs to the class of non-peptide, orally administrable GLP-1R agonists being developed as alternatives to injectable peptide-based therapies for type 2 diabetes and obesity [1]. The compound exhibits a molecular formula of C30H27ClFN5O4 and a molecular weight of 576.02 g/mol [2]. Its defining characteristic is exceptionally high in vitro potency, with a reported EC50 of 0.0165 nM in GLP-1R functional assays . GLP-1R agonist 22 is offered exclusively for laboratory research purposes and is not approved for human therapeutic use .

Non-peptide small-molecule scaffold supports oral administration research in preclinical models
Exceptionally high reported potency enables low-concentration, high-sensitivity GLP-1R functional assays
Proprietary naphthyridine chemotype distinct from clinical-stage agonists supports orthogonal SAR exploration

Non-Interchangeability of GLP-1R Agonist 22


Small-molecule GLP-1R agonists are not functionally interchangeable due to substantial heterogeneity in their pharmacological profiles. Key differentiation factors include orthosteric versus allosteric binding modes, full versus partial agonism, and biased signaling through G protein versus β-arrestin pathways, each of which dictates distinct downstream cellular outcomes [1]. Furthermore, the receptor activation mechanism can vary: agonists like danuglipron and orforglipron engage the receptor at sites distinct from the endogenous peptide-binding domain, resulting in unique conformational states and signaling kinetics [2]. Consequently, potency values obtained in different assay systems (e.g., cAMP accumulation versus β-arrestin recruitment) are not directly comparable. Simply substituting one small-molecule GLP-1R agonist for another without considering these mechanistic differences can confound experimental interpretation and lead to erroneous conclusions regarding target engagement and pathway-specific effects. The quantitative evidence presented below establishes the specific, verifiable differentiation of GLP-1R agonist 22 relative to its closest comparators [1][2].

Binding modes (orthosteric vs allosteric) and signaling bias (G protein vs β-arrestin) differ among small-molecule GLP-1R agonists, potentially altering cellular outcomes.

Functional potency values from different assay systems (cAMP accumulation vs β-arrestin recruitment) are not directly comparable and may shift interpretation.

Chemotype divergence (fused-ring naphthyridine vs clinical pyrimidine/benzimidazole scaffolds) may result in distinct off-target profiles requiring compound-specific validation.

Quantitative Differentiation of GLP-1R Agonist 22


Sub-Picomolar In Vitro Potency

GLP-1R agonist 22 demonstrates in vitro potency (EC50 = 0.0165 nM) that is two to three orders of magnitude higher than leading clinical-stage small-molecule GLP-1R agonists [1]. Compared to orforglipron (LY3502970), a partial agonist currently in Phase 3 clinical trials with an EC50 of 3.05 nM for cAMP accumulation in HEK293 cells expressing human GLP-1R , GLP-1R agonist 22 exhibits approximately 185-fold greater potency. Relative to danuglipron (PF-06882961), a full agonist with reported EC50 values in the low nanomolar range [2], the potency differential remains substantial, though precise head-to-head comparison is precluded by variations in assay conditions across studies [1].

In Vitro Potency
Cross-study comparable
EC50 = 0.0165 nM (cAMP)
~185-fold lower than orforglipron (3.05 nM)
High-sensitivity cAMP signaling probe
Cross-study comparisons require assay harmonization review
GLP-1 receptor agonism cAMP accumulation In vitro pharmacology Potency ranking

Small-Molecule Oral Bioavailability Potential

GLP-1R agonist 22 is a non-peptide small molecule with the molecular formula C30H27ClFN5O4 and a molecular weight of 576.02 g/mol [1]. This fundamentally distinguishes it from clinically established peptide-based GLP-1R agonists such as semaglutide (MW = 4113.6 g/mol) and liraglutide (MW = 3751.2 g/mol), which require subcutaneous injection due to negligible oral bioavailability [2][3]. While specific oral bioavailability data for GLP-1R agonist 22 are not publicly disclosed, small-molecule GLP-1R agonists as a class demonstrate oral absorption that peptide agonists lack, a critical advantage for both therapeutic development and oral dosing in preclinical animal models [2][4].

Oral Feasibility (Class-level)
Class-level inference
GLP-1R agonist 22 Small molecule ~576 Da
Peptide agonists Semaglutide ~4114 Da; Liraglutide ~3751 Da
Small-molecule scaffold may support oral research dosing
Specific oral bioavailability data not publicly disclosed; requires validation
Oral administration Small-molecule Peptide therapeutics Drug delivery

Fused-Ring Chemotype from WO2024063143A1

GLP-1R agonist 22 (Compound I-135) is disclosed in patent WO2024063143A1, titled "Fused ring compound having GLP-1 receptor agonist effect" [1][2]. The patent describes a series of fused ring compounds structurally distinct from the 5-fluoropyrimidine-based scaffold of danuglipron and the benzimidazole-carboxylic acid framework characteristic of orforglipron [3]. The structural formula of GLP-1R agonist 22 includes a naphthyridine core with chloro-fluoro substitution (C30H27ClFN5O4), representing a divergent chemical space from the leading clinical candidates [1].

Chemotype Origin
Supporting evidence
Fused-ring naphthyridine core disclosed in WO2024063143A1; distinct from clinical 5-fluoropyrimidine and benzimidazole-carboxylic acid scaffolds.
Enables orthogonal SAR exploration
Proprietary chemical series; verify structural identity via analytical data
Patent analysis Chemical structure Fused ring compound Intellectual property

Research Applications of GLP-1R Agonist 22


High-Sensitivity GLP-1R cAMP Assays

With an EC50 of 0.0165 nM in cAMP accumulation assays [1], GLP-1R agonist 22 is ideally suited for high-sensitivity studies of GLP-1R-mediated Gαs-cAMP signaling. Its sub-picomolar potency enables reliable detection of receptor activation at extremely low compound concentrations, making it a valuable tool for assay miniaturization, high-throughput screening (HTS) validation, and experiments where minimizing off-target interactions at higher concentrations is critical [2]. This potency advantage is particularly relevant for structure-activity relationship (SAR) campaigns exploring the novel fused-ring chemotype disclosed in WO2024063143A1 [3].

Biased Agonism and Pathway Dissection

Small-molecule GLP-1R agonists exhibit heterogeneous signaling bias, with some compounds preferentially activating G protein pathways over β-arrestin recruitment [1]. GLP-1R agonist 22 can serve as a reference agonist in assays designed to quantify biased signaling, particularly when compared to prototypical agonists like danuglipron or orforglipron that display distinct bias profiles [2]. Its exceptional potency at the cAMP endpoint makes it a useful positive control for defining the maximal Gαs-mediated response in cells expressing human GLP-1R [1].

Preclinical Oral GLP-1R Agonism Studies

As a non-peptide small molecule (MW = 576.02 g/mol), GLP-1R agonist 22 is chemically suited for oral administration in preclinical rodent models [1]. Unlike injectable peptide agonists (e.g., semaglutide, liraglutide), small-molecule GLP-1R agonists bypass injection-related handling stress and enable more naturalistic dosing paradigms [2][3]. GLP-1R agonist 22 can be employed in oral glucose tolerance tests (OGTT) and chronic feeding studies in human GLP-1R knock-in mice to evaluate glycemic control and food intake reduction without the confounds of parenteral administration [1].

SAR of Fused-Ring GLP-1R Agonists

GLP-1R agonist 22 represents a structurally distinct chemotype (naphthyridine-based fused ring system) disclosed in WO2024063143A1, separate from the 5-fluoropyrimidine and benzimidazole scaffolds of clinical-stage small-molecule agonists [1]. Medicinal chemistry groups can use this compound as a starting point or reference standard for exploring structure-activity relationships within this proprietary chemical space. Comparative binding mode analysis via computational docking or cryo-EM studies with GLP-1R agonist 22 may reveal novel receptor interaction motifs, informing the design of next-generation agonists with optimized pharmacological properties [2].

Application
Selection Property
Validation Focus
High-sensitivity cAMP signaling studies
High reported functional agonist potency
cAMP accumulation assay validation and HTS miniaturization
Biased signaling pathway dissection
Reported cAMP vs β-arrestin signaling context
Maximal Gαs response definition in recombinant cell models
Oral research dosing in rodent models
Small-molecule oral feasibility (class-level)
Oral glucose tolerance and chronic feeding studies without injection confounds
Fused-ring chemotype SAR exploration
Proprietary naphthyridine scaffold
Binding mode analysis and orthogonal SAR design

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